molecular formula C15H17N3O3 B6018434 2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile

2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile

Cat. No. B6018434
M. Wt: 287.31 g/mol
InChI Key: LSFLDLQXSOAPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile, also known as EDP-420, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Mechanism of Action

2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile inhibits the activity of PARP enzymes by binding to their catalytic domain. This prevents the enzymes from carrying out their normal function of repairing damaged DNA. As a result, cancer cells, which often have defects in DNA repair mechanisms, are more susceptible to the effects of this compound than normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, it has been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile for lab experiments is its specificity for PARP enzymes. Unlike some other PARP inhibitors, which can also inhibit other enzymes, this compound has been shown to be highly selective for PARPs. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it more expensive to produce than some other PARP inhibitors.

Future Directions

There are a number of potential future directions for research on 2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile. One area of interest is the development of combination therapies that include this compound and other drugs, such as chemotherapy agents. Another area of interest is the further exploration of this compound's potential applications in the treatment of inflammatory diseases. Additionally, there is ongoing research into the development of more efficient synthesis methods for this compound, which could make it a more cost-effective option for lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile involves a multi-step process that begins with the reaction of 4-ethyl-2,3-dioxopiperazine with 2-bromoethanol to form 2-(2-hydroxyethoxy)-4-ethyl-2,3-dioxopiperazine. This intermediate is then reacted with 2-chlorobenzonitrile to form this compound. The overall yield of this process is approximately 25%.

Scientific Research Applications

2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a key role in DNA repair. PARP inhibitors have been studied for their potential use in cancer therapy, as cancer cells are often more reliant on DNA repair mechanisms than normal cells. This compound has also been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[2-(4-ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-17-7-8-18(15(20)14(17)19)9-10-21-13-6-4-3-5-12(13)11-16/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFLDLQXSOAPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCOC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.